molecular formula C7H6N2O B3029598 4-(Hydroxymethyl)picolinonitrile CAS No. 71935-32-5

4-(Hydroxymethyl)picolinonitrile

Cat. No. B3029598
CAS RN: 71935-32-5
M. Wt: 134.14 g/mol
InChI Key: ZJSSDJCFSASGNQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)picolinonitrile is represented by the InChI code 1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 . This indicates that the molecule consists of a pyridine ring with a hydroxymethyl group and a nitrile group attached to it .


Physical And Chemical Properties Analysis

4-(Hydroxymethyl)picolinonitrile is a solid substance . It has a molecular weight of 134.14 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthetic Intermediates for 2,3,4-Trisubstituted Pyridines

The cyano group in 4-(Hydroxymethyl)picolinonitrile provides a versatile platform for constructing functional groups. It allows for the synthesis of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules . These pyridines play essential roles in various contexts, such as anti-inflammatory agents, antifungal agents, and anti-influenza agents.

Gold(I)-Catalyzed Cyclization Reactions

Researchers have developed a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles using gold(I)-catalyzed cyclization. Specifically, they start with 4-propargylaminoisoxazoles and achieve subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions. This stepwise and one-pot fashion allows for efficient access to these valuable intermediates .

Functional Group Diversity

The cyano group in 4-(Hydroxymethyl)picolinonitrile enables the introduction of various functional groups in a single step. These include amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups. Additionally, the 3-hydroxy group provides opportunities for introducing acyl and alkyl groups .

Materials Science and Organic Synthesis

The ability to modify the cyano and hydroxy groups in 4-(Hydroxymethyl)picolinonitrile makes it relevant in materials science. Researchers might explore its use in designing functional materials, such as polymers, liquid crystals, or organic semiconductors.

Safety and Hazards

The safety data sheet for 4-(Hydroxymethyl)picolinonitrile indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSSDJCFSASGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443921
Record name 4-(Hydroxymethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)picolinonitrile

CAS RN

71935-32-5
Record name 4-(Hydroxymethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetra-n-butylammonium fluoride trihydrate (1.1 g, 3.5 mmol) was added to a solution of 2-cyano-4-(trimethylsilyloxymethyl)pyridine (600 mg, 2.9 mmol, Reference compound No. 10-1) in tetrahydrofuran (15 mL) at room temperature, then the mixture was stirred for 3 hours. The solvent was evaporated under reduced pressure, and then the resulting residue was purified- by silica gel column chromatography to give 120 mg of the title reference compound as a yellow solid. (Yield 32%)
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
2-cyano-4-(trimethylsilyloxymethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-cyano-4-[{(tert-butyldimethylsilyl)oxy}methyl]pyridine (10.1 g, 40.5 mmol) in 200 mL of anhydrous MeOH is stirred over 12 g of Dowex-50W-H+ ion-exchange resin (pre-washed with MeOH) for a period of 18 hours. After this time, the mixture is filtered and washed with MeOH twice. The combined filtrates are concentrated in vacuo. The crude residue is purified by column chromatography eluting with 50% EtOAc/hexanes to afford the title compound (4.82 g, 35.9 mmol) as an oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Dowex-50W-H+
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In ethanol, 4-(tert-butyldimethylsilyloxymethyl)pyridine-2-carbonitrile (260 mg, 1.1 mmol) synthesized in Production Example 86 was dissolved, and concentrated sulfuric acid (123 μL, 2.3 mmol) was added thereto. The mixture was refluxed overnight. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature, and the solvent was distilled off. The resulting residue was dissolved in ethyl acetate and washed with water and a saturated saline solution in order. Thereafter, the organic layer was dried over magnesium sulfate, and the solvent was distilled off. Thus the title compound (111 mg, 78.8%) was obtained as a yellowish white solid.
Quantity
123 μL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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